molecular formula C18H19BrN2O2 B5128112 3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide

Cat. No.: B5128112
M. Wt: 375.3 g/mol
InChI Key: ZMTVHQGGFBLCRN-UHFFFAOYSA-N
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Description

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a carbamoylphenyl group attached to a benzamide core.

Properties

IUPAC Name

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-18(2,3)14-9-6-12(10-15(14)19)17(23)21-13-7-4-11(5-8-13)16(20)22/h4-10H,1-3H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTVHQGGFBLCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 4-tert-butylbenzamide followed by the introduction of the carbamoylphenyl group through a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and carbamoylphenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(tert-butyl)benzamide: Similar structure but lacks the carbamoylphenyl group.

    3-bromo-4-tert-butyl-N-[(4-carbamoylphenyl)carbamothioyl]benzamide: Contains a carbamothioyl group instead of a benzamide group.

Uniqueness

3-bromo-4-tert-butyl-N-(4-carbamoylphenyl)benzamide is unique due to the presence of both the bromine atom and the carbamoylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

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